(S)-4-(3-bromo-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxy-carbonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by formylation to introduce the formyl group. The piperazine ring is then constructed through cyclization reactions, and the tert-butoxy-carbonyl group is introduced via a protection reaction using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Bromo-4-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(3-Bromo-4-hydroxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(3-Bromo-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C17H21BrN2O5 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(2S)-4-(3-bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)12-5-4-11(10-21)13(18)8-12/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
PXPPYGITAVCEND-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C=O)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
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